4-Chloro-3-(methylsulfanyl)aniline
Description
4-Chloro-3-(methylsulfanyl)aniline is a halogenated aromatic amine with the molecular formula C₇H₈ClNS and the IUPAC name 4-chloro-3-(methylsulfanyl)benzenamine. Its structure features a chlorine atom at the para position (C4) and a methylsulfanyl (-SMe) group at the meta position (C3) relative to the amine group. Key properties include:
Properties
IUPAC Name |
4-chloro-3-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCNLVDSVIDHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13442-44-9 | |
| Record name | 4-chloro-3-(methylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(methylsulfanyl)aniline can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines.
Scientific Research Applications
4-Chloro-3-(methylsulfanyl)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methylsulfanyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (-CF₃, -OCF₃, -SO₃H) : These groups decrease electron density on the aromatic ring, enhancing the acidity of the -NH₂ group. For example, 4-chloro-3-(trifluoromethyl)aniline exhibits a pKa ~2.5 (estimated), making it more acidic than the -SMe analog .
- Sulfur-Containing Groups (-SMe, -SC₆H₄Me) : The methylsulfanyl group contributes to moderate lipophilicity (logP ~2.8), whereas arylthio derivatives (e.g., 3-chloro-4-[(4-methylphenyl)sulfanyl]aniline) have higher logP values (~3.5), favoring membrane permeability .
- Polar Groups (-SO₃H) : Sulfonic acid derivatives exhibit high water solubility, making them suitable for dye formulations .
Biological Activity
4-Chloro-3-(methylsulfanyl)aniline, with the chemical formula , is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
This compound is synthesized primarily through the reaction of 4-chloroaniline with methylthiol in the presence of a base, such as sodium hydroxide. The reaction typically occurs in organic solvents at elevated temperatures, yielding the desired compound with significant purity.
The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. It acts as an inhibitor by binding to active sites on target proteins, which can disrupt normal cellular functions. The presence of both chlorine and methylsulfanyl groups enhances its binding affinity, making it a potent candidate for further investigation in enzyme inhibition studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific enzymes critical for bacterial survival. For instance, studies have shown that such anilines can inhibit the growth of various bacterial strains by interfering with their metabolic pathways.
Enzyme Inhibition
This compound has been explored for its potential to inhibit specific enzymes involved in cancer progression. For example, it may target PI5P4Kγ, a kinase implicated in cancer cell proliferation. The compound's structural features allow it to selectively inhibit this enzyme while sparing others, which is crucial for developing targeted cancer therapies .
Case Studies and Research Findings
- Inhibition Studies : A study identified this compound as a selective inhibitor of PI5P4Kγ, demonstrating high ligand efficiency and low toxicity in cellular models. This suggests its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, where it was shown to significantly reduce bacterial viability at low concentrations. This finding supports its application in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Lacks methylsulfanyl group | Moderate antimicrobial |
| 3-(Methylsulfanyl)aniline | Lacks chlorine atom | Lower reactivity |
| 4-Bromo-3-(methylsulfanyl)aniline | Bromine instead of chlorine | Similar activity profile |
The unique combination of chlorine and methylsulfanyl groups in this compound provides distinct advantages over its analogues, enhancing its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
